molecular formula C17H29N5O B5590996 6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine

6-[4-(2-ethylbutanoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine

Cat. No. B5590996
M. Wt: 319.4 g/mol
InChI Key: KWBDZDRZUJHLMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of similar pyrimidine derivatives typically involves nucleophilic substitution reactions. For example, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized via this method (Mallesha et al., 2012). Another example includes the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, which was synthesized via electrophilic fluorination (Eskola et al., 2002).

Molecular Structure Analysis

The molecular structure of similar compounds involves complex interactions. For instance, the compound [Co(C14H16N5O3)2]·2H2O features a CoII atom exhibiting a distorted trans-CoN2O4 octahedral geometry, defined by two monodentate N-bonded and two bidentate O,O′-bonded anions (Qi et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often result in the formation of derivatives with varied properties. For instance, derivatives of pyrido[2,3-d]pyrimidine have been synthesized and shown to have antibacterial activity (Matsumoto & Minami, 1975).

Physical Properties Analysis

The physical properties of pyrimidine and piperazine derivatives are influenced by their molecular structure. For example, the crystal and molecular structures of isothiazolopyridines were determined to understand their properties (Karczmarzyk & Malinka, 2008).

Chemical Properties Analysis

The chemical properties of such compounds are often analyzed in the context of their potential biological activity. For instance, a series of 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and screened for antimicrobial activity, highlighting their chemical properties (Krishnamurthy et al., 2011).

properties

IUPAC Name

1-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-ethylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O/c1-6-14(7-2)17(23)22-10-8-21(9-11-22)16-12-15(20(4)5)18-13(3)19-16/h12,14H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBDZDRZUJHLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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